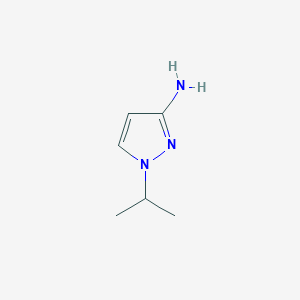

1-isopropyl-1H-pyrazol-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-propan-2-ylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-5(2)9-4-3-6(7)8-9/h3-5H,1-2H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MECWXEINLHIGIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=CC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40598875 | |

| Record name | 1-(Propan-2-yl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40598875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857267-04-0 | |

| Record name | 1-(Propan-2-yl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40598875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(propan-2-yl)-1H-pyrazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization Strategies for 1 Isopropyl 1h Pyrazol 3 Amine

Established Synthetic Pathways for the Pyrazole (B372694) Ring Formation

The formation of the pyrazole ring is a cornerstone of synthesizing derivatives like 1-isopropyl-1H-pyrazol-3-amine. Several classical and modern synthetic strategies are utilized, primarily involving the reaction of a C3 component with a hydrazine-based N-N component.

Cyclocondensation Reactions with Hydrazine Derivatives

The most fundamental and widely used method for pyrazole synthesis is the cyclocondensation reaction between a hydrazine derivative and a 1,3-bifunctional compound. nih.govmdpi.com This approach involves the reaction of a suitable hydrazine, acting as a bidentate nucleophile, with a three-carbon component such as a 1,3-dicarbonyl compound or an α,β-unsaturated ketone. nih.govmdpi.com For the synthesis of this compound, isopropylhydrazine would be the required hydrazine derivative. The reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

Another variation involves the use of α,β-ethylenic ketones which react with hydrazine derivatives to form pyrazolines. These intermediates can then be oxidized to furnish the pyrazole ring. nih.gov If the α,β-unsaturated carbonyl compound contains a leaving group in the β-position, aromatization occurs via elimination under redox-neutral conditions. nih.gov

Approaches Utilizing 1,3-Diketones and Analogues

The Knorr pyrazole synthesis, first reported in 1883, is a classic example of using 1,3-dicarbonyl compounds for pyrazole formation. mdpi.comnih.gov This method involves the condensation of a β-diketone with a hydrazine. mdpi.com When an unsymmetrical 1,3-diketone reacts with a substituted hydrazine like isopropylhydrazine, a mixture of two regioisomeric pyrazoles can be formed. mdpi.combeilstein-journals.org

To synthesize 3-aminopyrazoles specifically, β-ketonitriles are highly effective starting materials. chim.itchemicalbook.com The reaction of a β-ketonitrile with a hydrazine proceeds via a nucleophilic attack of the hydrazine on the carbonyl group to form a hydrazone, followed by cyclization through the addition of the second nitrogen atom onto the nitrile carbon. chim.it This pathway is a primary route for obtaining 3(5)-aminopyrazoles. chim.itguidechem.com A one-pot synthesis can also be achieved where 1,3-diketones are generated in situ from ketones and acid chlorides, and then directly converted to pyrazoles by the addition of hydrazine. organic-chemistry.org

| Starting Material | Reagent | Product | Key Feature |

| 1,3-Diketone | Hydrazine Derivative | Polysubstituted Pyrazole | Classic, straightforward method; potential for regioisomers. mdpi.comnih.gov |

| β-Ketonitrile | Hydrazine Derivative | 3(5)-Aminopyrazole | Direct route to aminopyrazoles. chim.it |

| Ketone + Acid Chloride | Hydrazine Derivative | Pyrazole | One-pot synthesis via in situ 1,3-diketone formation. organic-chemistry.org |

Three-Component Reactions

Three-component reactions (TCRs) offer an efficient and diversity-oriented approach to pyrazole synthesis by combining three starting materials in a single step. nih.govbeilstein-journals.org Several TCRs have been developed for synthesizing substituted pyrazoles. For instance, a one-pot process for synthesizing 5-aminopyrazoles involves the reaction of malononitrile, an aldehyde, and a hydrazine. nih.govbeilstein-journals.org In this reaction, hydrazine can act both as a Brønsted base and as a component for the ring formation. nih.govbeilstein-journals.org

Another example is a copper-catalyzed three-component synthesis that produces 1,3-substituted pyrazoles. Mechanistic studies suggest that a 3-substituted pyrazole is formed first through the cyclization of hydrazine with an enaminone, followed by an Ullmann coupling with an aryl halide to introduce the substituent at the N1 position. nih.govbeilstein-journals.org Iodine-mediated three-component reactions have also been developed for the efficient construction of multi-substituted aminopyrazoles. tandfonline.com

Regioselective Synthesis Approaches

When synthesizing 1-substituted pyrazoles from monosubstituted hydrazines (like isopropylhydrazine) and unsymmetrical 1,3-dielectrophiles, controlling the regioselectivity is a significant challenge. mdpi.com The reaction can potentially yield two different regioisomers, for example, 1,3- and 1,5-disubstituted pyrazoles. beilstein-journals.org

The regiochemical outcome can be influenced by reaction conditions such as temperature, solvent, and the presence of an acid or base. chim.it For example, in the condensation of 3-methoxyacrylonitrile with phenylhydrazine, kinetic conditions (basic, low temperature) favor the formation of the 3-aminopyrazole (B16455), while thermodynamic conditions (neutral, elevated temperature) favor the 5-aminopyrazole isomer. chim.itthieme-connect.com The steric hindrance of the substituent on the hydrazine can also play a role, with bulkier groups often favoring the formation of the 5-aminopyrazole regioisomer. chim.it By carefully selecting the starting materials and controlling the reaction conditions, it is possible to selectively synthesize the desired regioisomer. thieme-connect.comthieme.de

| Condition Type | Typical Reaction Parameters | Favored Product | Rationale |

| Kinetic Control | Basic conditions (e.g., EtONa), Low temperature (e.g., 0 °C) | 3-Aminopyrazole | The initial Michael addition is followed by rapid cyclization, "trapping" the kinetic product. thieme-connect.com |

| Thermodynamic Control | Neutral conditions (e.g., AcOH), Elevated temperature | 5-Aminopyrazole | Allows for the equilibration of Michael adducts to form the more stable thermodynamic product. thieme-connect.com |

Methods for Introducing the 1-isopropyl Moiety

There are two primary strategies for introducing the isopropyl group at the N1 position of the pyrazole ring.

Direct Synthesis with Isopropylhydrazine : The most straightforward method is to use isopropylhydrazine as the N-N component in the initial cyclocondensation reaction. nih.govmdpi.com This approach builds the substituted pyrazole ring in a single synthetic campaign. However, as mentioned, this can lead to regioselectivity issues that must be carefully managed. beilstein-journals.org

N-Alkylation of a Pre-formed Pyrazole Ring : An alternative strategy involves the synthesis of an N-unsubstituted pyrazole (e.g., 3-aminopyrazole) first, followed by a subsequent N-alkylation step to introduce the isopropyl group. google.com Various N-alkylation methods have been developed for pyrazoles using alkylating agents in the presence of a base. google.com Other advanced methods include using trichloroacetimidates as electrophiles with a Brønsted acid catalyst, transition-metal-catalyzed reactions, and enzyme-controlled alkylations. thieme-connect.commdpi.com This two-step approach can offer better control over regioselectivity, as the pyrazole ring is already formed, although the alkylation itself can sometimes occur at either of the two ring nitrogen atoms in N-unsubstituted pyrazoles.

Strategies for Amination at the 3-position

To obtain the amino group at the C3 position, synthetic strategies typically incorporate the nitrogen functionality into the starting materials or introduce it onto a pre-formed pyrazole ring.

From β-Ketonitriles or α,β-Unsaturated Nitriles : The most common and direct method for synthesizing 3-aminopyrazoles is the cyclocondensation of hydrazines with β-ketonitriles or α,β-unsaturated nitriles that have a leaving group at the β-position. chim.it The nitrile group serves as a precursor to the C3-amine functionality.

From Isoxazoles : 3(5)-Aminopyrazoles can also be synthesized from isoxazoles. The reaction with hydrazine proceeds through a ring-opening/ring-closing sequence to yield the aminopyrazole derivative. chim.it

Functional Group Transformation : An alternative approach involves the synthesis of a pyrazole ring with a different functional group at the 3-position, which is then converted to an amino group. For example, a 3-nitropyrazole can be reduced to the corresponding 3-aminopyrazole. tandfonline.com Another method is the substitution of a halogen atom at the 3-position with an amine. tandfonline.com

Derivatization at Various Positions of the Pyrazole Ring

The pyrazole ring is an electron-rich heterocyclic system, making it amenable to various substitution reactions. The presence of an amino group at the C-3 position and an isopropyl group at the N-1 position influences the regioselectivity of these reactions.

While the N-1 position of the pyrazole ring is already substituted with an isopropyl group, the exocyclic amine at the C-3 position offers a site for further N-alkylation and N-arylation.

N-Alkylation: The introduction of alkyl groups onto the exocyclic amine can be achieved through several methods. One common approach is reductive amination. This involves the reaction of the primary amine with an aldehyde or ketone to form a Schiff base intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. This method is advantageous due to its operational simplicity and the wide availability of aldehydes and ketones.

Another strategy for N-alkylation is the direct reaction with alkyl halides. However, this method can sometimes lead to over-alkylation, resulting in the formation of quaternary ammonium salts, as the product amine can be more nucleophilic than the starting amine chemscene.com. Careful control of reaction conditions, such as temperature and stoichiometry, is crucial for achieving mono-alkylation.

N-Arylation: The introduction of aryl groups at the exocyclic amine is a key transformation in the synthesis of various biologically active compounds. Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation and Buchwald-Hartwig amination, are powerful tools for this purpose. For instance, a base- and ligand-free copper-catalyzed N-arylation of a similar compound, 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-3-amine, with various boronic acids has been reported to proceed efficiently at ambient temperature in the air researchgate.net. This methodology offers a general and rapid route to a diverse range of N-arylated aminopyrazoles. Palladium-catalyzed reactions also provide an effective means for N-arylation, often with high yields and good functional group tolerance nih.gov.

Table 1: Comparison of N-Arylation Methods for Aminopyrazoles

| Method | Catalyst | Aryl Source | Key Advantages |

|---|---|---|---|

| Copper-catalyzed | Copper salts (e.g., Cu(OAc)₂) | Arylboronic acids | Mild reaction conditions, often ligand- and base-free |

| Palladium-catalyzed | Palladium complexes with phosphine ligands | Aryl halides/triflates | High yields, broad substrate scope, good functional group tolerance |

The C-4 and C-5 positions of the pyrazole ring are susceptible to electrophilic substitution reactions. The electron-donating nature of the amino group at C-3 and the alkyl group at N-1 generally activates the ring towards these reactions.

Halogenation: Direct C-H halogenation of the pyrazole ring, particularly at the C-4 position, is a valuable transformation for introducing a handle for further functionalization, such as cross-coupling reactions. The halogenation of 3-aryl-1H-pyrazol-5-amines with N-halosuccinimides (NXS, where X = Cl, Br, I) has been demonstrated as an effective metal-free method for the synthesis of 4-halogenated pyrazole derivatives researchgate.netbeilstein-archives.org. This reaction typically proceeds at room temperature and offers moderate to excellent yields with a broad substrate scope researchgate.netbeilstein-archives.org. Given the similar electronic nature, this strategy is expected to be applicable to this compound.

Other Electrophilic Substitutions: While direct nitration and sulfonation on the pyrazole ring of aminopyrazoles are less commonly reported, these transformations are theoretically possible under controlled conditions. The challenge lies in managing the reactivity of the amine group, which can be protonated or oxidized under strongly acidic conditions. Protection of the amine group may be necessary to achieve the desired ring substitution.

Metal-Catalyzed Cross-Coupling: For the introduction of new carbon-carbon or carbon-heteroatom bonds at the C-4 and C-5 positions, metal-catalyzed cross-coupling reactions are indispensable. If a halogenated derivative of this compound is obtained, it can be subjected to reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings to introduce aryl, vinyl, and alkynyl groups, respectively mdpi.com.

The exocyclic amine group at the C-3 position is a key site for a variety of chemical modifications, leading to a wide array of derivatives with diverse properties.

Acylation and Sulfonylation: The amine group can be readily acylated with acyl chlorides or anhydrides to form the corresponding amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are typically carried out in the presence of a base to neutralize the acid byproduct.

Schiff Base Formation: The primary amine can condense with aldehydes and ketones to form Schiff bases (imines). A novel series of Schiff's base derivatives of 5-amino-3-(methylthio)-N-(4-(3-oxomorpholino)phenyl)-1H-pyrazole-4-carboxamide have been synthesized by reacting the parent amine with various aromatic aldehydes nih.gov. These imines can be valuable intermediates for the synthesis of other derivatives.

Reduction of Schiff Bases: The Schiff bases formed from the amine group can be subsequently reduced to secondary amines. A common reducing agent for this transformation is sodium borohydride in an alcoholic solvent like isopropyl alcohol nih.gov. This two-step process of Schiff base formation followed by reduction is an effective method for the N-alkylation of the exocyclic amine.

Table 2: Functionalization Reactions of the Amine Group

| Reaction | Reagent | Product |

|---|---|---|

| Acylation | Acyl chloride/anhydride | Amide |

| Sulfonylation | Sulfonyl chloride | Sulfonamide |

| Schiff Base Formation | Aldehyde/Ketone | Imine (Schiff Base) |

| Reductive Amination | Aldehyde/Ketone, followed by reducing agent | Secondary/Tertiary Amine |

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the synthesis and derivatization of this compound.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions. A novel approach to the synthesis of pyrazole derivatives from tosylhydrazones of α,β-unsaturated carbonyl compounds has been developed using microwave activation under solvent-free conditions mdpi.com. This method highlights the potential of microwave-assisted synthesis for the efficient and environmentally friendly production of pyrazoles mdpi.com. The synthesis of various heterocyclic compounds bearing a pyrazole moiety has been achieved using microwave and grinding techniques, which are considered important branches of green chemistry acs.org.

Ultrasound-Assisted Synthesis: Sonochemistry, the use of ultrasound to promote chemical reactions, can also be a valuable green synthetic tool. It can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. A green synthetic approach for pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives has been reported using ultrasonic irradiation in aqueous ethanol researchgate.net.

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally benign solvents is a cornerstone of green chemistry. Water, supercritical fluids, and ionic liquids are examples of greener alternatives. For instance, the synthesis of pyrazolo-pyrimidines has been reported using ionic liquids, which can lead to higher yields and quality compared to other catalysts mdpi.com.

Table 3: Green Chemistry Strategies for Pyrazole Synthesis

| Strategy | Description | Advantages |

|---|---|---|

| Microwave-Assisted Synthesis | Use of microwave irradiation to heat reactions. | Shorter reaction times, higher yields, cleaner reactions. |

| Ultrasound-Assisted Synthesis | Use of ultrasonic waves to promote reactions. | Enhanced reaction rates and yields. |

| Use of Green Solvents | Replacement of volatile organic compounds with solvents like water or ionic liquids. | Reduced environmental impact, improved safety. |

| One-Pot Reactions | Combining multiple reaction steps in a single vessel. | Increased efficiency, reduced waste. |

Spectroscopic and Computational Characterization in Research

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic analysis is fundamental to confirming the identity and purity of 1-isopropyl-1H-pyrazol-3-amine. Various methods are employed to probe the molecular structure and provide a unique spectroscopic fingerprint.

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, a combination of 1D and 2D NMR experiments provides unambiguous assignment of all proton and carbon signals.

¹H-NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen environments in the molecule.

Isopropyl Group: This group gives rise to two signals: a doublet for the six equivalent methyl (CH₃) protons and a septet for the single methine (CH) proton, due to spin-spin coupling. libretexts.org

Pyrazole (B372694) Ring: The two protons on the pyrazole ring are in different chemical environments and are expected to appear as two distinct doublets, coupling with each other.

Amine Group: The two protons of the primary amine (NH₂) typically appear as a broad singlet. The chemical shift of this signal can be variable and is dependent on solvent, concentration, and temperature. libretexts.org

¹³C-NMR: The carbon NMR spectrum provides information on the different carbon environments.

Isopropyl Group: Two signals are expected: one for the two equivalent methyl carbons and another for the methine carbon.

Pyrazole Ring: Three distinct signals are anticipated for the three carbon atoms of the pyrazole ring. The carbon atom bonded to the amino group (C3) would have a characteristic chemical shift.

2D-NMR: Techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be used to confirm the connectivity between protons and carbons, solidifying the structural assignment. mdpi.com

| Group | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity |

|---|---|---|---|---|

| Isopropyl | CH(CH₃)₂ | Septet | ~45-55 | |

| CH(CH₃)₂ | Doublet | ~20-25 | ||

| Pyrazole Ring | C3-NH₂ | - | ~145-155 | |

| C4-H | Doublet | ~100-110 | ||

| C5-H | Doublet | ~125-135 | ||

| Amine | NH₂ | Broad Singlet | - |

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies corresponding to molecular vibrations. For this compound, the IR spectrum would be characterized by several key absorption bands. nih.gov

N-H Stretching: As a primary amine, the compound is expected to show two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. orgchemboulder.com

C-H Stretching: Absorptions from the C-H bonds of the isopropyl group and the pyrazole ring would appear in the 2850-3100 cm⁻¹ range.

N-H Bending: The scissoring vibration of the primary amine group typically results in a medium to strong absorption band around 1580-1650 cm⁻¹. orgchemboulder.com

C=N and C=C Stretching: The pyrazole ring contains both C=N and C=C bonds, which would produce characteristic stretching vibrations in the 1400-1600 cm⁻¹ region.

C-N Stretching: The stretching vibration of the C-N bond is expected in the 1250-1335 cm⁻¹ range for an aromatic amine. orgchemboulder.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3300-3500 | Medium |

| Bend (Scissoring) | 1580-1650 | Medium-Strong | |

| Alkyl/Aryl (C-H) | Stretch | 2850-3100 | Medium-Strong |

| Pyrazole Ring (C=N, C=C) | Stretch | 1400-1600 | Medium-Variable |

| Aromatic Amine (C-N) | Stretch | 1250-1335 | Medium-Strong |

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

Molecular Ion Peak (M⁺): For this compound (C₆H₁₁N₃), the molecular weight is 125.17 g/mol . In mass spectrometry, a molecular ion peak would be expected at an m/z (mass-to-charge ratio) of 125. According to the nitrogen rule, a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent for this molecule. libretexts.orgwhitman.edu

Fragmentation Pattern: The fragmentation of the molecular ion provides structural clues. Common fragmentation pathways for aliphatic amines involve alpha-cleavage, which is the breaking of the C-C bond adjacent to the nitrogen atom. miamioh.edu

Loss of a methyl radical (•CH₃, 15 Da) from the isopropyl group would result in a fragment at m/z 110.

Loss of the entire isopropyl group as a radical would be less likely, but cleavage leading to the loss of propene (42 Da) via rearrangement is possible.

Fragmentation of the pyrazole ring itself can lead to characteristic ions, often involving the loss of HCN (27 Da) or N₂ (28 Da), which is a common pattern for pyrazole derivatives. researchgate.net

High-Resolution Mass Spectrometry (HRMS): This technique would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₆H₁₁N₃).

Computational Chemistry Studies

Computational methods, particularly those based on quantum mechanics, are invaluable for complementing experimental data and providing deeper insights into molecular properties and reactivity that may be difficult to study experimentally.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. researchgate.netnih.gov For this compound, DFT calculations can be used to:

Optimize the ground-state molecular geometry, predicting bond lengths, bond angles, and dihedral angles.

Calculate theoretical vibrational frequencies, which can be compared with experimental IR spectra to aid in the assignment of absorption bands.

Predict NMR chemical shifts, providing theoretical support for experimental assignments.

Determine various electronic properties, such as the molecular electrostatic potential (MEP), which identifies electron-rich and electron-poor regions of the molecule, indicating potential sites for electrophilic and nucleophilic attack.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. wuxibiology.com

HOMO: For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring and the lone pair of the amino group. This region acts as the primary electron donor in reactions with electrophiles.

LUMO: The LUMO is anticipated to be distributed over the pyrazole ring system. This orbital represents the region where the molecule can accept electrons when reacting with a nucleophile.

| Property | Description | Implication for this compound |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | High energy level indicates susceptibility to electrophilic attack, likely at the amine or pyrazole ring. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Low energy level indicates susceptibility to nucleophilic attack, likely at the pyrazole ring carbons. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | A relatively small gap would suggest high chemical reactivity. |

Density Functional Theory (DFT) Calculations for Molecular Properties and Reactivity

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) is a computational tool used to visualize the three-dimensional charge distribution of a molecule. uni-muenchen.de It is a valuable guide for predicting and interpreting a molecule's reactivity, particularly its behavior in intermolecular interactions. uni-muenchen.denih.gov The MEP map illustrates the electrostatic potential on the surface of the molecule, typically color-coded to show electron-rich regions (negative potential, attractive to electrophiles) and electron-deficient regions (positive potential, attractive to nucleophiles). researchgate.net

For this compound, the MEP map would reveal specific regions of interest for molecular interactions:

Negative Potential: The most significant regions of negative electrostatic potential are concentrated around the nitrogen atoms of the pyrazole ring and the exocyclic amino group. This is due to the presence of lone pairs of electrons on these atoms. These electron-rich sites are the primary locations for electrophilic attack and hydrogen bond acceptance.

Positive Potential: Regions of positive potential are primarily located around the hydrogen atoms, particularly those of the amino group and the C-H bonds. These areas are susceptible to nucleophilic attack and can act as hydrogen bond donors.

The analysis of the MEP helps in understanding how the molecule might interact with biological targets, such as enzyme active sites.

Table 1: Predicted MEP Regions and Reactivity for this compound

| Molecular Region | Electrostatic Potential | Predicted Reactivity |

| Pyrazole Ring Nitrogen (N2) | Strongly Negative | Site for electrophilic attack, hydrogen bond acceptor |

| Exocyclic Amino Group (NH₂) | Negative | Hydrogen bond acceptor, potential coordination site |

| Amino Group Hydrogens | Positive | Hydrogen bond donor |

| Isopropyl Group Hydrogens | Slightly Positive | Weak intermolecular interactions |

Conformational Analysis and Stability

Conformational analysis of this compound involves studying the spatial arrangement of its atoms, which can change due to rotation around single bonds. The stability of the molecule is directly related to its conformation, with lower energy conformers being more stable and thus more populated. The primary focus of conformational analysis for this molecule is the rotation of the isopropyl group attached to the N1 position of the pyrazole ring.

While specific conformational analysis studies on this compound are not detailed in the provided search results, the principles can be inferred from studies on related structures. For instance, the crystal structure of similar 1-isopropyl-pyrazolo[3,4-d]pyrimidine derivatives shows a defined orientation of the isopropyl group relative to the heterocyclic ring system. researchgate.net Computational methods, such as Density Functional Theory (DFT), are employed to calculate the potential energy surface associated with the rotation of the isopropyl group. These calculations can identify the most stable (lowest energy) conformer and the energy barriers for rotation between different conformations. The stability of the aminopyrazole scaffold itself has been leveraged in the design of specific kinase inhibitors, indicating the favorability of its core structure. nih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information on the dynamic behavior of a compound, including its conformational flexibility and its interactions with its environment, such as a solvent or a biological receptor. nih.gov

In the context of this compound, an MD simulation could be used to:

Analyze Solvation: By placing the molecule in a simulated box of water, MD can reveal how water molecules arrange around it, identifying stable hydrogen bonding patterns and assessing its solubility.

Explore Conformational Landscape: Over the course of a simulation (typically nanoseconds to microseconds), the molecule will explore various conformations. This allows for an understanding of its flexibility and the transitions between different stable states.

Study Protein-Ligand Binding: If docked into the active site of a protein, MD simulations can assess the stability of the binding pose, calculate binding free energies, and identify key intermolecular interactions (like hydrogen bonds and van der Waals forces) that contribute to the binding affinity. nih.gov

For example, MD studies on other pyrazole derivatives have been used to verify their binding stability with targets like the SARS-CoV-2 main protease, confirming that the ligand remains in the binding pocket and maintains crucial interactions. nih.gov

Tautomerism Studies and Energetics of 3(5)-Aminopyrazoles

Pyrazoles are known for undergoing prototropic tautomerism, which involves the migration of a proton between the two adjacent nitrogen atoms (N1 and N2) in the ring. nih.gov For the parent compound, 3(5)-aminopyrazole, this results in an equilibrium between two tautomeric forms: 3-aminopyrazole (B16455) and 5-aminopyrazole. nih.gov

Computational and spectroscopic studies have been conducted to determine the relative stability of these tautomers.

Energetic Preference: Theoretical calculations using DFT (B3LYP/6-311++G(d,p)) predict that the 3-aminopyrazole tautomer is more stable than the 5-aminopyrazole form. nih.gov The calculated energy difference is approximately 10.7 kJ mol⁻¹, with the Gibbs free energy difference being 9.8 kJ mol⁻¹. nih.gov This preference for the 3-amino tautomer is a key factor in the chemistry of these compounds.

Substituent Effects: The relative stability of pyrazole tautomers can be significantly influenced by the nature and position of substituents on the ring. nih.govnih.gov Electron-donating or withdrawing groups can shift the equilibrium to favor one tautomer over the other. nih.gov

In the specific case of This compound , the tautomeric equilibrium is effectively "locked." The presence of the isopropyl group on the N1 nitrogen atom prevents the 1,2-proton shift required for tautomerization. Therefore, the molecule exists solely as the 1-substituted-3-amino tautomer, and the corresponding 1-substituted-5-amino tautomer cannot be formed through this mechanism.

Table 2: Calculated Energy Differences for Parent 3(5)-Aminopyrazole Tautomers

| Tautomer | Relative Energy (kJ mol⁻¹) | Relative Gibbs Free Energy (kJ mol⁻¹) | Stability |

| 3-Aminopyrazole | 0.0 | 0.0 | More Stable |

| 5-Aminopyrazole | 10.7 nih.gov | 9.8 nih.gov | Less Stable |

Reactivity and Chemical Transformations of 1 Isopropyl 1h Pyrazol 3 Amine

Reactions of the Pyrazole (B372694) Ring

The pyrazole ring in 1-isopropyl-1H-pyrazol-3-amine is an aromatic system, and its reactivity is influenced by the substituents present. The amino group at the C3 position is a strong activating group, while the isopropyl group at the N1 position has a lesser electronic influence but can provide steric hindrance.

The pyrazole ring is susceptible to electrophilic attack, primarily at the C4 position, due to the directing effects of the substituents. The amino group strongly activates the ring towards electrophiles. Common electrophilic aromatic substitution reactions are expected to proceed readily. youtube.comlibretexts.org

Table 1: Predicted Electrophilic Aromatic Substitution Reactions

| Reaction | Reagent | Expected Major Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 1-isopropyl-4-nitro-1H-pyrazol-3-amine |

| Bromination | Br₂/FeBr₃ | 4-bromo-1-isopropyl-1H-pyrazol-3-amine |

While the electron-rich pyrazole ring is generally resistant to nucleophilic aromatic substitution, the amino group can be transformed to facilitate such reactions. For instance, the amino group can be converted into a diazonium salt, which is an excellent leaving group, allowing for subsequent nucleophilic substitution. A notable example is the Sandmeyer iodination, where the amino group is first diazotized and then replaced by an iodide. nih.gov This iodinated intermediate can then participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce new carbon-carbon bonds. nih.gov

Table 2: Nucleophilic Substitution via Diazotization

| Step | Reaction | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Diazotization | NaNO₂, HCl | 1-isopropyl-1H-pyrazole-3-diazonium chloride |

| 2 | Sandmeyer Iodination | KI | 3-iodo-1-isopropyl-1H-pyrazole |

The pyrazole ring is generally stable to mild oxidizing and reducing agents. However, the amino group can be susceptible to oxidation. Strong oxidizing conditions can potentially lead to the degradation of the pyrazole ring. Specific and controlled oxidation or reduction pathways for this compound are not extensively documented, suggesting the robustness of the core heterocyclic structure under many standard conditions.

Transformations Involving the Amino Group

The primary amino group at the C3 position is a key site of reactivity, allowing for a wide range of chemical transformations.

The nucleophilic amino group readily reacts with acylating and sulfonating agents. Acylation with acyl chlorides or anhydrides yields the corresponding amides, while reaction with sulfonyl chlorides produces sulfonamides. These reactions are typically high-yielding and are useful for protecting the amino group or for introducing new functional moieties.

Table 3: Acylation and Sulfonation of the Amino Group

| Reaction Type | Reagent | Product Class |

|---|---|---|

| Acylation | Acetyl chloride | N-(1-isopropyl-1H-pyrazol-3-yl)acetamide |

The amino group of this compound can undergo condensation reactions with various carbonyl compounds. For example, it can react with aldehydes and ketones to form Schiff bases (imines). These imines can be subsequently reduced to form secondary amines in a process known as reductive amination. mdpi.com Furthermore, condensation with β-dicarbonyl compounds or their equivalents can lead to the formation of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, which are of interest in medicinal chemistry. researchgate.net

Table 4: Representative Condensation Reactions

| Reactant | Conditions | Product Type |

|---|---|---|

| Benzaldehyde | Heat, then reduction (e.g., NaBH₄) | N-benzyl-1-isopropyl-1H-pyrazol-3-amine |

Diazotization and Coupling Reactions

Primary aromatic and heteroaromatic amines, including 3-aminopyrazoles, are known to undergo diazotization. This process involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric or sulfuric acid. google.com The reaction converts the primary amino group into a diazonium salt. In the case of this compound, this reaction is expected to yield the 1-isopropyl-1H-pyrazol-3-diazonium salt.

These diazonium salts are highly reactive intermediates. google.comsemanticscholar.org Although often unstable, they are synthetically useful for introducing a range of functional groups onto the pyrazole ring through substitution reactions where the diazonio group acts as an excellent leaving group. Furthermore, these diazonium salts can act as electrophiles in azo coupling reactions. When reacted with electron-rich aromatic compounds, such as phenols or anilines, they form highly colored azo compounds, which are the basis of many dyes. google.com

Formation of Fused Heterocyclic Systems

The bifunctional nature of this compound, possessing both a nucleophilic exocyclic amino group and a reactive endocyclic nitrogen atom (N1), makes it an ideal building block for the construction of fused heterocyclic compounds through cyclocondensation reactions.

The synthesis of the pyrazolo[1,5-a]pyrimidine scaffold is a common transformation for 5-aminopyrazoles (which exist in tautomeric equilibrium with 3-aminopyrazoles). This is typically achieved through condensation with β-dicarbonyl compounds or their synthetic equivalents. nih.govresearchgate.net The reaction of this compound with various 1,3-dicarbonyl compounds, such as acetylacetone or ethyl acetoacetate, in the presence of an acid catalyst or under thermal conditions, leads to the formation of the corresponding pyrazolo[1,5-a]pyrimidine derivatives. researchgate.net The reaction proceeds via initial condensation of the exocyclic amino group with one carbonyl group, followed by intramolecular cyclization involving the N2 of the pyrazole ring and the second carbonyl group, and subsequent dehydration. This method allows for the introduction of diverse substituents on the pyrimidine (B1678525) ring. nih.govrsc.org

| Reactant (1,3-Dicarbonyl) | Product |

| Pentane-2,4-dione | 2,4-dimethyl-7-isopropyl-7H-pyrazolo[1,5-a]pyrimidine |

| Ethyl acetoacetate | 2-methyl-7-isopropyl-7H-pyrazolo[1,5-a]pyrimidin-4(5H)-one |

| Diethyl malonate | 7-isopropyl-7H-pyrazolo[1,5-a]pyrimidine-2,4(1H,5H)-dione |

The pyrazolo[3,4-d]pyrimidine core is a well-known purine isostere, and derivatives bearing the 1-isopropyl substituent have been synthesized and investigated as potent protein kinase inhibitors. nih.gov A series of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines were specifically designed and synthesized to target the RET protein kinase. nih.gov The synthetic approach generally involves the construction of a substituted pyrazole ring followed by the annulation of the pyrimidine ring. For example, starting from 1-isopropyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, various substituents can be introduced at the 3-position via cross-coupling reactions. The crystal structure of a related derivative, 1-isopropyl-3-(prop-1-en-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, has been reported, confirming the successful synthesis and structural integrity of this scaffold. researchgate.net

| Precursor | Reagents and Conditions | Product | Reference |

| 1-isopropyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine | (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine, Pd(dppf)Cl₂, Na₂CO₃, 1,4-dioxane/H₂O, 80 °C | 3-((4-aminomethyl)phenyl)-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | nih.gov |

| 1-isopropyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine | 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, Pd(dppf)Cl₂, Na₂CO₃, 1,4-dioxane/H₂O, 80 °C | 4-(4-amino-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol | nih.gov |

The synthesis of pyrazolo[3,4-b]pyridines from 5-aminopyrazoles is a well-established process, often accomplished through reactions with 1,3-dicarbonyl compounds or α,β-unsaturated ketones in a Friedländer-type annulation. mdpi.comnih.gov This methodology is applicable to this compound. The reaction involves the condensation of the aminopyrazole with the carbonyl compound, followed by cyclization and dehydration to form the fused pyridine ring. The regioselectivity of the cyclization can depend on the nature of the dicarbonyl compound and the reaction conditions. nih.gov The resulting 1-isopropyl-1H-pyrazolo[3,4-b]pyridine scaffold is a valuable intermediate for further functionalization, such as in copper-catalyzed N-arylation reactions to produce derivatives with potential biological activity. researchgate.net

| Reactant (Carbonyl) | Conditions | Product |

| (E)-4-phenylbut-3-en-2-one | ZrCl₄, EtOH/DMF, 95 °C | 6-methyl-4-phenyl-1-isopropyl-1H-pyrazolo[3,4-b]pyridine |

| 1,1,1-trifluoropentane-2,4-dione | Acetic Acid, reflux | 4-(trifluoromethyl)-6-methyl-1-isopropyl-1H-pyrazolo[3,4-b]pyridine |

The aminopyrazole structure is a key precursor for the synthesis of fused pyrazolotriazines. One common isomer, the pyrazolo[1,5-a] researchgate.netias.ac.innih.govtriazine system, can be synthesized from 5-aminopyrazoles. researchgate.netscispace.com A typical route involves the reaction of the aminopyrazole with ethoxycarbonyl isothiocyanate to form an N-ethoxycarbonylthiourea intermediate. This intermediate, upon treatment with a base such as sodium ethoxide, undergoes cyclization to yield a 2-thioxo-pyrazolo[1,5-a] researchgate.netias.ac.innih.govtriazin-4-one derivative. researchgate.net Applying this strategy to this compound would provide a direct route to substituted pyrazolotriazinones, which are of interest in medicinal chemistry due to their structural similarity to purines. scispace.com

The versatility of this compound as a synthetic precursor extends to the formation of other, less common, fused heterocyclic systems. For example, the pyrazolo[1,5-a] researchgate.netias.ac.innih.govtriazine scaffold, an isostere of purine, is accessible from 3(5)-aminopyrazoles through various cyclization strategies. researchgate.netscispace.com These methods involve reacting the aminopyrazole with reagents that provide a C-N-C or N-C-N fragment to complete the triazine ring. scispace.com Additionally, the amino group can be transformed into other functionalities, which can then participate in intramolecular cyclizations to form diverse ring systems, showcasing the broad synthetic utility of this compound. semanticscholar.org

Medicinal Chemistry and Biological Activity of 1 Isopropyl 1h Pyrazol 3 Amine Derivatives

Structure-Activity Relationship (SAR) Studies

The biological activity of 1-isopropyl-1H-pyrazol-3-amine derivatives is intricately linked to their structural modifications. SAR studies have been instrumental in elucidating the key structural requirements for potent and selective activity against various targets.

Systematic modifications of the this compound core have revealed critical insights into the influence of substituents on biological activity. For instance, in the context of kinase inhibition, the nature and position of substituents on the pyrazole (B372694) ring and its appended functionalities play a pivotal role in determining potency and selectivity.

In a series of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines designed as RET kinase inhibitors, the introduction of an extended hydrophobic side arm at the 3-position was found to be crucial for efficient inhibition. acs.orgnih.gov This highlights the importance of hydrophobic interactions in the binding pocket of the enzyme.

For pyrazole-based inhibitors of Cyclin-Dependent Kinase 2 (CDK2), the substitution pattern on the pyrazole ring and associated aromatic systems dictates the inhibitory potential. The presence of a phenylamino (B1219803) group at the 3-position of the pyrazole ring, for example, can act as a hydrogen bond donor, facilitating occupation of a small hydrophobic pocket within the enzyme's active site. nih.gov

Furthermore, in the development of inhibitors for the PCTAIRE family of kinases, it was observed that small modifications on the pyrazole ring had significant effects on selectivity. nih.gov While alkyl residues on the pyrazole led to non-selective inhibitors, the introduction of more complex functionalities allowed for the fine-tuning of the selectivity profile. nih.gov

The following table summarizes the impact of various substituents on the biological activity of this compound derivatives based on reported studies.

| Scaffold | Target | Position of Substitution | Substituent | Impact on Activity | Reference |

| 1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine | RET Kinase | 3-position | Extended hydrophobic side arm | Increased inhibition | acs.orgnih.gov |

| Pyrazole | CDK2 | 3-position | Phenylamino group | Acts as H-bond donor, enhances binding | nih.gov |

| 3-amino-1H-pyrazole | PCTAIRE Kinases | Pyrazole ring | Alkyl residues | Non-selective inhibition | nih.gov |

A key pharmacophore derived from the this compound scaffold is the N-(1H-pyrazol-3-yl)pyrimidin-4-amine core. This moiety has been successfully employed to target the ATP-binding site of various kinases. nih.gov The pyrazole nitrogen and the exocyclic amine typically form crucial hydrogen bond interactions with the hinge region of the kinase, a characteristic feature of many type I kinase inhibitors.

Optimization of this pharmacophore has been a central theme in the development of potent and selective kinase inhibitors. For instance, in the pursuit of PCTAIRE family kinase inhibitors, the N4-(1H-pyrazol-3-yl)pyrimidine-2,4-diamine core was selected for structure-based modification. nih.gov This scaffold is also present in the Aurora kinase inhibitor tozasertib, which demonstrates the versatility of this pharmacophoric element. nih.gov

Further optimization efforts have focused on introducing substituents that can exploit specific sub-pockets within the kinase active site. The addition of various linkers and functional groups to the pyrimidine (B1678525) ring has been shown to modulate the selectivity and potency of these compounds against different kinases. nih.gov

Enzyme Inhibition Studies

Derivatives of this compound have been extensively investigated as inhibitors of a wide range of enzymes, demonstrating their potential as therapeutic agents for various diseases.

RET Kinase: A series of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines were designed and synthesized as potent inhibitors of the RET protein kinase. acs.orgnih.gov Docking studies guided the synthesis of a library of compounds, leading to the identification of compound 7a , which displayed efficient in vitro inhibition of RET kinase and good selectivity when profiled against a panel of other kinases. acs.orgnih.gov Furthermore, 7a was shown to inhibit GDNF-induced RET phosphorylation of ERK1/2 in MCF-7 breast cancer cells at concentrations as low as 100 nM. acs.orgnih.gov

CDK2: The pyrazole nucleus is a key pharmacophoric element in a number of CDK2 inhibitors. nih.gov For instance, the di-amino pyrazole derivative CAN508 exhibits selective inhibition of CDK2 with an IC50 value of 0.35 µM. nih.gov The pyrazole core in these inhibitors typically occupies the adenine (B156593) region of the ATP binding pocket, with the pyrazole NH forming a crucial hydrogen bond with the hinge region residue Glu82. nih.gov A series of novel pyrazole derivatives were designed as CDK2/cyclin A2 enzyme inhibitors, with some compounds exhibiting IC50 values in the low micromolar range. rsc.org

PCTAIRE Family Kinases: The N-(1H-pyrazol-3-yl)pyrimidin-4-amine moiety has been utilized as a starting point for the development of inhibitors targeting the understudied PCTAIRE family of kinases, which includes CDK16. nih.govnih.gov Optimization of this scaffold led to the discovery of compound 43d , which exhibited high cellular potency for CDK16 (EC50 = 33 nM) and other members of the PCTAIRE and PFTAIRE families. nih.gov This compound demonstrated selective inhibition in a screen against approximately 100 kinases and induced a G2/M phase cell cycle arrest. nih.gov

The inhibitory activities of selected this compound derivatives against various kinases are presented in the table below.

| Compound | Target Kinase | IC50 / EC50 | Reference |

| 7a | RET Kinase | - (potent inhibition) | acs.orgnih.gov |

| CAN508 | CDK2 | 0.35 µM | nih.gov |

| 43d | CDK16 | 33 nM (EC50) | nih.gov |

Cyclooxygenase (COX): Pyrazole derivatives have been designed as selective inhibitors of COX-2, an enzyme implicated in inflammation and pain. A series of 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives were synthesized and evaluated for their COX inhibitory activity. nih.gov Many of these compounds showed greater inhibition of COX-2 over COX-1. nih.gov Notably, trimethoxy derivatives within this series were found to be more potent anti-inflammatory agents than the standard drug celecoxib. nih.gov

Phosphodiesterase (PDE): The non-selective phosphodiesterase inhibitor ibudilast (B1674240), which features a 2-isopropylpyrazolo[1,5-a]pyridin-3-yl moiety, has served as a starting point for the development of more selective PDE inhibitors. nih.gov Replacement of the isopropyl ketone in ibudilast with a pyridazinone heterocycle led to a new class of compounds. SAR studies revealed that the pyridazinone lactam functionality was critical for PDE3 inhibitory activity. nih.gov Furthermore, the introduction of a hydrophobic substituent at the pyridazinone N(2) position and a methoxy (B1213986) group on the pyrazolopyridine ring strongly promoted PDE4 inhibition. nih.gov

The versatility of the pyrazole scaffold extends to its use in developing inhibitors for other enzyme targets, such as the enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis, a key target for anti-tuberculosis drug discovery. While direct examples of this compound derivatives as InhA inhibitors are less common in the cited literature, the broader class of pyrazole-containing molecules has been explored for this purpose. For instance, benzofuranpyrrolidinpyrazole derivatives have been reported as direct and potent inhibitors of InhA. orientjchem.org These findings suggest the potential for designing this compound-based compounds that could effectively target InhA.

Antiviral Activity

Derivatives of the pyrazolo[3,4-d]pyrimidine scaffold, which can be synthesized from this compound, have been investigated for their potential as antiviral agents. Research into this class of compounds has shown promising activity against a range of viruses. For instance, certain pyrazolo[3,4-d]pyrimidine derivatives have been found to reduce the number of viral plaques of Herpes simplex type-1 (HSV-1). nih.gov Specifically, compounds within this family have demonstrated a significant reduction in viral plaques, with some derivatives achieving up to a 66% decrease. nih.gov

The interest in this scaffold for antiviral drug discovery is also highlighted by the synthesis and crystallographic analysis of compounds like 1-isopropyl-3-(prop-1-en-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, which is being explored as a new template for developing novel antiviral agents. researchgate.net Furthermore, studies on Zika virus (ZIKV) inhibitors have identified the 1H-pyrazolo[3,4-d]pyrimidine core as a viable alternative to other heterocyclic systems, with some derivatives exhibiting low micromolar antiviral activity and relatively low cytotoxicity. mdpi.comscienceopen.com These findings underscore the potential of this chemical class in the development of new therapies for viral infections.

Anti-inflammatory Activity

The pyrazolo[3,4-d]pyrimidine nucleus, a key derivative of this compound, has been identified as a promising scaffold for the development of anti-inflammatory agents. These compounds have been shown to exert their effects through the inhibition of key signaling pathways involved in inflammation.

One study investigated a novel 1H-pyrazolo[3,4-d]pyrimidin-4-amine derivative as an inhibitor of nuclear factor-κB (NF-κB), a protein complex that plays a central role in regulating inflammatory responses. nih.gov This particular derivative demonstrated potent anti-inflammatory effects in several mouse models of inflammation, including acute hepatitis and arthritis. In the acute hepatitis model, the compound suppressed the production of tumor necrosis factor-α (TNF-α) and prevented early death in a dose-dependent manner. nih.gov In arthritis models, it significantly attenuated arthritis scores and joint inflammation. nih.gov The anti-inflammatory action was attributed to the inhibition of inflammatory mediators and the suppression of cellular immune responses. nih.gov While many pyrazole-containing compounds are known for their anti-inflammatory properties, the specific investigation of this compound derivatives in this context is an active area of research. mdpi.com

Anticancer and Antitumor Research

Derivatives of this compound, particularly those with a pyrazolo[3,4-d]pyrimidine structure, have emerged as a significant area of focus in anticancer research. These compounds have been designed and synthesized as potent inhibitors of various protein kinases that are crucial for cancer cell growth and survival.

A notable area of investigation has been the development of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as inhibitors of the RET protein kinase, a receptor tyrosine kinase that is often dysregulated in various cancers. nih.gov One of the most promising compounds from this series, designated as 7a , displayed efficient in vitro inhibition of RET kinase and good selectivity when tested against a panel of other kinases. nih.gov This compound also effectively inhibited the GDNF-induced RET phosphorylation of ERK1/2 in MCF-7 breast cancer cells at concentrations as low as 100 nM. nih.gov

The broader class of pyrazolo[3,4-d]pyrimidines has also been extensively studied for its anticancer potential, targeting other kinases such as the epidermal growth factor receptor (EGFR). nih.gov Novel derivatives have shown potent anti-proliferative activities against various cancer cell lines, including A549 (lung), HCT-116 (colon), and HepG2 (liver). nih.govekb.eg

The anticancer effects of pyrazolo[3,4-d]pyrimidine derivatives are often linked to their ability to induce programmed cell death (apoptosis) and to interfere with the normal progression of the cell cycle in cancer cells.

One study on a novel 1H-pyrazolo[3,4-d]pyrimidine derivative, compound 12b , revealed that it is a potent inducer of apoptosis. nih.gov Flow cytometric analysis demonstrated that this compound can arrest the cell cycle in the S and G2/M phases. nih.gov Furthermore, it was found to significantly increase the BAX/Bcl-2 ratio, which is a key indicator of the intrinsic pathway of apoptosis. nih.gov

In a related study on a pyrazolo[3,4-d]pyridazine derivative, PPD-1 , flow cytometry showed that treatment of A549 lung cancer cells with this compound led to cell cycle arrest in the Sub G1 and G2/M phases and induced apoptosis. nih.gov The percentage of apoptotic cells increased significantly from 0.57% in untreated cells to 10.06% in cells treated with PPD-1. nih.gov This induction of apoptosis was associated with a disruption of the Bcl-2/BAX balance, suggesting a mitochondria-dependent pathway. nih.gov

The cytotoxic effects of this compound derivatives and their related pyrazolo[3,4-d]pyrimidine analogs have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies provide a quantitative measure of the compounds' potency.

One of the most promising 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives, compound 7a , was shown to inhibit the proliferation of MCF-7 breast cancer cells. nih.gov

Other studies on the broader class of pyrazolo[3,4-d]pyrimidine derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. For example, compound VI from one series was found to have broad-spectrum cytotoxic activity, with IC50 values of 6.18 µM against HepG-2, 5.82 µM against Hela, 4.03 µM against HCT-116, and 6.48 µM against MCF-7 cell lines. ekb.eg Another promising derivative, 12b , exhibited potent anti-proliferative activity with IC50 values of 8.21 µM against A549 and 19.56 µM against HCT-116 cells. nih.gov

The following table summarizes the IC50 values for selected pyrazolo[3,4-d]pyrimidine derivatives against various cancer cell lines.

| Compound | MCF-7 (μM) | HepG-2 (μM) | HCT-116 (μM) | Other Cell Lines (μM) |

| VI ekb.eg | 6.48 | 6.18 | 4.03 | Hela: 5.82 |

| IXa ekb.eg | 30.16 | 19.35 | 17.66 | Hela: 34.41 |

| IXb ekb.eg | 28.17 | 15.32 | 14.76 | Hela: 25.62 |

| 12b nih.gov | - | - | 19.56 | A549: 8.21 |

| PPD-1 nih.gov | - | Cytotoxic | Cytotoxic | A549: Highly active |

Antimicrobial and Antifungal Activity

The pyrazolo[3,4-d]pyrimidine scaffold has also been investigated for its antimicrobial and antifungal properties. The structural similarity of this scaffold to purines suggests that these compounds could interfere with essential metabolic pathways in microorganisms.

A study on pyrazolo[3,4-d]pyridazin derivatives, a closely related class of compounds, demonstrated significant antimicrobial activity. nih.gov Certain derivatives, such as 7e and 7f , exhibited high potency against Gram-negative and Gram-positive bacteria, as well as fungi, with minimum inhibitory concentrations (MICs) ranging from 0.31 to less than 0.0024 mg/mL. nih.gov

More directly, research has explored the antibacterial potential of pyrazolo[3,4-d]pyrimidines that were initially developed as kinase inhibitors for cancer therapy. nih.gov This suggests a dual-action capability for these compounds. Several of these derivatives were found to have bacteriostatic activity against both the Gram-positive Staphylococcus aureus and the Gram-negative Escherichia coli. nih.gov This dual functionality could be particularly beneficial in treating cancer patients who are at an increased risk of bacterial infections. nih.gov

Future Directions and Research Perspectives

Development of Novel Synthetic Methodologies

The synthesis of pyrazole (B372694) derivatives, including 1-isopropyl-1H-pyrazol-3-amine, has traditionally relied on methods like the cyclocondensation of hydrazines with 1,3-difunctional compounds. nih.govresearchgate.net However, the future of synthesizing this and related aminopyrazoles lies in the development of more efficient, sustainable, and versatile methodologies. researchgate.net Modern approaches such as microwave-assisted synthesis, solvent-free techniques, and multicomponent reactions are gaining traction for their ability to produce pyrazole-based compounds with greater efficiency and selectivity. researchgate.net

One promising avenue is the expansion of one-pot, three-component procedures that allow for the rapid assembly of complex pyrazole structures from simple starting materials. organic-chemistry.org For instance, procedures involving the condensation of aldehydes and tosylhydrazine followed by a cycloaddition with alkynes have proven effective for creating diverse pyrazoles. organic-chemistry.org Additionally, the direct use of primary amines as starting materials, which is currently rare, presents an innovative and more direct route to N-substituted pyrazoles like the isopropyl-substituted title compound. nih.gov The development of novel catalysts, such as nano-ZnO, is also expected to contribute to more environmentally friendly and efficient synthetic pathways. researchgate.net

Future research will likely focus on refining these methods to allow for greater functional group tolerance and stereocontrol, enabling the creation of a wider array of this compound analogs for structure-activity relationship (SAR) studies. The exploration of flow chemistry for the continuous and scalable production of these compounds is another area ripe for investigation.

Advanced Computational Approaches in Drug Design

Computational chemistry is set to play an increasingly pivotal role in the design and development of drugs based on the this compound scaffold. Techniques like molecular docking and density functional theory (DFT) calculations are already being used to understand the binding interactions of pyrazole derivatives with their biological targets and to predict their electronic properties. nih.govresearchgate.netnih.gov These computational studies provide valuable insights that can guide the rational design of more potent and selective inhibitors. nih.gov

Future directions in this area will involve the use of more sophisticated computational tools. For example, quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity of novel this compound derivatives, thereby streamlining the drug discovery process. chemrevlett.com Advanced molecular dynamics simulations will offer a more dynamic picture of how these molecules interact with their target proteins, revealing key conformational changes and energetic landscapes that govern binding.

Furthermore, the application of artificial intelligence and machine learning algorithms to large datasets of chemical structures and biological activities will likely accelerate the identification of promising lead compounds. These advanced computational approaches will be instrumental in optimizing the pharmacokinetic and pharmacodynamic properties of this compound-based drug candidates. mdpi.com

Exploration of New Biological Targets and Mechanisms of Action

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netnih.govnih.gov While some research has pointed towards the potential of related pyrazole compounds to act as kinase inhibitors, such as RET kinase, the full range of biological targets for this compound remains to be elucidated. nih.govnih.gov

A key future research direction will be the comprehensive biological screening of this compound and its analogs against a broad panel of enzymes and receptors to identify novel therapeutic targets. This could uncover applications in therapeutic areas beyond those currently being explored. For instance, the pyrazole scaffold has been associated with the inhibition of enzymes like carbonic anhydrase and monoamine oxidase, as well as activity against various cancer cell lines. nih.govnih.govmdpi.com

Investigating the detailed mechanism of action at the molecular level will also be crucial. This includes understanding how these compounds modulate signaling pathways and cellular processes. researchgate.net Such studies could reveal previously unknown mechanisms and provide a stronger rationale for their therapeutic use. The exploration of pyrazole derivatives as modulators of protein-protein interactions is another emerging area with significant potential.

Clinical Translational Research Prospects

The ultimate goal of research into this compound is its translation into clinically effective therapies. The presence of the pyrazole core in several FDA-approved drugs for a variety of diseases underscores the therapeutic potential of this class of compounds. nih.gov For instance, Voxelotor, a drug for sickle cell disease, contains a 1-isopropyl-1H-pyrazolyl moiety, highlighting the clinical relevance of this specific substitution pattern. newdrugapprovals.org

Future translational research will need to focus on preclinical development, including in vivo efficacy studies in relevant animal models of disease. researchgate.net These studies will be essential to validate the therapeutic potential identified in vitro. Furthermore, comprehensive pharmacokinetic and toxicology studies will be required to assess the safety and drug-like properties of lead compounds derived from the this compound scaffold.

The journey from a promising compound to a clinically approved drug is long and challenging. However, the diverse biological activities and favorable chemical properties of pyrazole derivatives suggest that with continued and focused research, this compound and its derivatives hold significant promise for addressing unmet medical needs.

Q & A

Q. What in vitro assays are used to evaluate the enzyme inhibitory potential of this compound?

- Methodology : Enzyme inhibition (e.g., COX-2, α-glucosidase) is tested using fluorogenic substrates. For instance, fluorescence quenching assays monitor real-time activity, with IC₅₀ values calculated from dose-response curves. Positive controls (e.g., aspirin for COX-2) validate assay robustness. Cell viability assays (MTT) confirm selectivity over cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.